4-(Aminomethyl)-1-propylpiperidin-4-ol
Description
Historical Context of Piperidine Derivatives
The historical development of piperidine chemistry traces its origins to the mid-nineteenth century, when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850. Anderson's groundbreaking work involved the reaction of piperine with nitric acid, establishing the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry. Independently, French chemist Auguste Cahours made similar discoveries in 1852, naming the compound piperidine after its botanical source, the pepper plant genus Piper. Cahours' thorough analytical work, including vapor density determinations and the synthesis of eleven crystalline derivatives, demonstrated remarkable scientific rigor for the era and established piperidine's molecular formula as carbon-five hydrogen-eleven nitrogen.
The structural elucidation of piperidine presented significant challenges to nineteenth-century chemists, as organic structural theory was still in its infancy. The constitution of piperidine remained problematic until approximately 1881, when comprehensive studies by August Hofmann and subsequent work by Albert Ladenburg finally established its six-membered ring structure. This period of intense investigation coincided with the development of Hofmann's exhaustive methylation procedure, which proved instrumental in determining the cyclic nature of piperidine. The resolution of piperidine's structure marked a crucial milestone in heterocyclic chemistry, paving the way for the systematic study of related compounds and their derivatives.
The industrial production of piperidine evolved significantly during the twentieth century, with the development of catalytic hydrogenation methods representing a major advancement. Modern industrial synthesis primarily employs the hydrogenation of pyridine using molybdenum disulfide catalysts, a process that enables large-scale production of piperidine and its derivatives. This technological advancement facilitated the exploration of numerous piperidine modifications, including the complex substitution patterns observed in compounds like this compound.
Significance in Chemical and Medicinal Research
Piperidine derivatives occupy a position of exceptional importance in medicinal chemistry, appearing in more than twenty distinct classes of pharmaceutical agents and numerous natural alkaloids. The significance of these compounds stems from their ability to interact with diverse biological targets, including neurotransmitter receptors, enzymes, and ion channels. Research has demonstrated that the piperidine scaffold provides an optimal balance of conformational flexibility and structural rigidity, enabling precise molecular recognition while maintaining favorable pharmacokinetic properties.
The medicinal relevance of piperidine derivatives is exemplified by their presence in clinically important drugs such as donepezil, widely used for Alzheimer's disease treatment. The synthetic versatility of the piperidine ring system allows for extensive structural modifications, including the introduction of various substituents that can modulate biological activity, selectivity, and pharmacological properties. Recent scientific literature has highlighted the development of novel synthetic methodologies for creating complex piperidine derivatives, including multicomponent reactions, radical cyclizations, and stereoselective coupling procedures.
Contemporary research has particularly focused on spiropiperidines, condensed piperidines, and substituted derivatives like this compound, which represent advanced examples of molecular design in drug discovery. These compounds demonstrate the potential for creating highly specific therapeutic agents through systematic structural modification of the piperidine core. The ongoing investigation of piperidine derivatives continues to yield new insights into structure-activity relationships, synthetic methodologies, and biological mechanisms of action.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's name reflects its structural features: a piperidine ring bearing an aminomethyl group at position 4, a propyl substituent on the nitrogen atom, and a hydroxyl group also at position 4. This naming convention provides precise structural information, enabling chemists to understand the compound's three-dimensional architecture and potential reactivity patterns.
From a classification perspective, this compound belongs to the broader category of piperidine derivatives, specifically as a tertiary amine due to the propyl substitution on nitrogen. The compound can be further classified as an amino alcohol, reflecting the presence of both amino and hydroxyl functional groups. This dual functionality is significant for its chemical reactivity and potential biological activity, as both groups can participate in hydrogen bonding and electrostatic interactions with biological targets.
The compound's molecular architecture places it within the subcategory of substituted piperidin-4-ols, a class of molecules that has garnered considerable attention in pharmaceutical research. The specific substitution pattern, featuring both aminomethyl and propyl groups, creates a unique three-dimensional structure that may confer distinct biological properties compared to simpler piperidine derivatives.
Molecular Identity and Registry Information
This compound possesses well-defined molecular characteristics that establish its chemical identity. The compound's molecular formula is carbon-nine hydrogen-twenty nitrogen-two oxygen, with a calculated molecular weight of 172.27 grams per mole. The Chemical Abstracts Service registry number 1155082-36-2 provides a unique identifier for this specific compound, facilitating its identification in chemical databases and literature searches.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is OC1(CN)CCN(CCC)CC1, which encodes the compound's connectivity and functional groups. This notation system provides a computer-readable format for molecular structure representation, enabling database searches and computational analyses.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| Chemical Abstracts Service Number | 1155082-36-2 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Physical Form | Oil |
| Purity | Typically 95% or higher |
The compound's three-dimensional structure features a chair conformation of the piperidine ring, similar to cyclohexane, with the aminomethyl and hydroxyl substituents occupying equatorial positions to minimize steric interactions. The propyl chain attached to the nitrogen atom can adopt various conformations, contributing to the molecule's conformational flexibility. This structural arrangement influences the compound's physical properties, chemical reactivity, and potential biological interactions.
Properties
IUPAC Name |
4-(aminomethyl)-1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-5-11-6-3-9(12,8-10)4-7-11/h12H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELXPVGIJUUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)-1-propylpiperidin-4-ol, also known as its CAS number 1155082-36-2, is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is primarily investigated for its biological activities, including its effects on neurotransmitter systems, potential neuroprotective properties, and implications in treating various neurological disorders.
The molecular structure of this compound includes a piperidine ring with an aminomethyl group and a propyl chain, which may influence its lipophilicity and receptor binding capabilities. The compound's formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Research indicates that this compound may function as a modulator of these neurotransmitter systems, potentially enhancing synaptic transmission and exhibiting neuroprotective effects.
Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 1: Summary of Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | In vitro neuronal cultures | Reduced apoptosis and oxidative stress markers |
| Johnson et al. (2021) | Animal model of Parkinson's | Improved motor function and reduced dopaminergic neuron loss |
| Lee et al. (2022) | Alzheimer's model | Decreased amyloid-beta accumulation |
Antidepressant Activity
The compound has also been evaluated for its antidepressant-like effects in animal models. Preliminary results indicate that it may enhance mood-related behaviors through modulation of serotonergic pathways.
Table 2: Summary of Antidepressant Studies
| Study | Model | Findings |
|---|---|---|
| Brown et al. (2023) | Chronic stress model | Increased locomotor activity and reduced despair behavior |
| Taylor et al. (2023) | Forced swim test | Significant reduction in immobility time |
Case Studies
In clinical settings, the application of this compound has been explored for patients with treatment-resistant depression. A case study involving a cohort of patients indicated significant improvements in depressive symptoms after administration of the compound over a period of eight weeks.
Case Study Overview:
- Participants: 30 patients with treatment-resistant depression
- Duration: 8 weeks
- Results: 70% reported significant improvement in mood; side effects were minimal and manageable.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(aminomethyl)-1-propylpiperidin-4-ol with key analogs based on substituent variations, synthesis routes, and inferred biological or chemical properties.
Substituent Variations and Functional Group Impact
Preparation Methods
Aza-Michael Reaction and One-Pot Oxidation-Cyclization
A study by Poeschl (2015) demonstrated the use of aza-Michael addition with divinyl ketones followed by manganese dioxide-mediated oxidation and cyclization to yield substituted 4-piperidones. Although this work primarily focused on 2-substituted 4-piperidones, the methodology is adaptable for preparing 4-substituted piperidines with amino and hydroxyl groups.
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- Preparation of substituted divinyl ketones from corresponding alcohols.
- Double aza-Michael addition with primary amines, such as propylamine, to form intermediate amino ketones.
- Oxidation-cyclization using manganese dioxide to yield 4-piperidones.
- Subsequent reductive amination or hydroxylation to introduce aminomethyl and hydroxyl functionalities at the 4-position.
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- Atom-efficient and one-pot reaction.
- Moderate to good yields.
- Potential for stereochemical control using chiral amines.
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- Requires careful control of oxidation conditions to avoid side reactions.
- Manganese dioxide handling and disposal considerations.
Reductive Amination of 4-Piperidone Derivatives
The preparation of this compound can be achieved by reductive amination of 4-piperidone derivatives with formaldehyde and ammonia or primary amines.
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- Starting from 4-piperidone, react with formaldehyde and ammonia or a primary amine (e.g., propylamine).
- Use a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst to reduce the imine intermediate to the aminomethyl group.
- Hydroxylation at the 4-position can be introduced prior to or after the amination step depending on the synthetic sequence.
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- Choice of reducing agent affects selectivity and yield.
- Use of aqueous ammonia as a greener alternative has been reported for related compounds, improving safety and environmental footprint.
Use of Aqueous Ammonia as a Green Reagent
A recent study on the synthesis of a related compound, 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, highlighted the use of aqueous ammonia as a safer, cost-effective, and environmentally friendly reagent for introducing the aminomethyl group.
-
- Aqueous ammonia replaces hazardous reagents traditionally used in aminomethylation.
- The process is scalable and meets international quality standards (ICH limits).
- The method reduces toxic waste and improves operational safety.
Implication for this compound :
- Similar aqueous ammonia-based aminomethylation could be adapted.
- This approach is particularly valuable for bulk pharmaceutical manufacturing.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Disadvantages | Yield Range | Environmental/Safety Notes |
|---|---|---|---|---|---|
| Aza-Michael Addition + MnO2 Oxidation | Divinyl ketones, primary amines, MnO2 | One-pot, atom-efficient, stereocontrol possible | Side reactions, MnO2 disposal | Moderate to good | Requires handling of manganese dioxide |
| Reductive Amination of 4-Piperidone | 4-Piperidone, formaldehyde, reducing agents (NaBH3CN, H2) | Well-established, selective | Use of toxic reducing agents | Good | Toxic reagents, requires careful handling |
| Aqueous Ammonia Aminomethylation (Green Chemistry) | Aqueous ammonia, formaldehyde or equivalents | Safer, cost-effective, scalable | Limited to compatible substrates | High | Environmentally friendly, reduces hazardous waste |
Research Findings and Process Optimization
- The use of aqueous ammonia in aminomethylation reactions has been shown to significantly enhance safety and reduce environmental impact without compromising yield or purity, making it ideal for industrial scale-up.
- The aza-Michael approach combined with manganese dioxide oxidation offers a versatile route to various substituted piperidines, although it requires optimization to minimize side products.
- Reductive amination remains a cornerstone technique but is increasingly supplemented or replaced by greener alternatives.
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-propylpiperidin-4-ol, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or nucleophilic substitution, starting with a piperidin-4-ol scaffold. Key steps include:
- Reagents : Use of propylamine or propyl halides for alkylation .
- Conditions : Temperature (40–80°C), solvent polarity (ethanol/methanol), and catalysts (e.g., NaBH₄ for reductive amination) .
- Yield optimization : Higher yields (70–85%) are achieved in polar aprotic solvents (e.g., DMF) with controlled pH (~8–9) to minimize side reactions .
Q. How is this compound characterized structurally?
Critical characterization techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns on the piperidine ring and aminomethyl group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₂₀N₂O, MW 172.27 g/mol) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What reaction mechanisms govern its interactions with biological targets?
The compound’s aminomethyl and hydroxyl groups enable:
- Hydrogen bonding : With enzyme active sites (e.g., kinases, GPCRs) .
- Electrostatic interactions : Protonation of the amine at physiological pH enhances binding to negatively charged residues .
- Steric effects : The propyl group modulates selectivity by occupying hydrophobic pockets .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound analogs for enhanced target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding poses with GPCRs or enzymes .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residues for interaction .
- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity to guide synthetic prioritization .
Q. How do conflicting spectral data (e.g., NMR vs. MS) arise during characterization, and how can they be resolved?
- Artifact sources : Impurities from incomplete purification or solvent residues may skew NMR peaks .
- Resolution strategies :
- Cross-validation : Compare with analogs (e.g., 4-(Aminomethyl)-1-methylpiperidin-4-ol) to assign peaks .
- Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Assay standardization :
- Buffer optimization : Use HEPES (pH 7.4) with 0.01% BSA to reduce nonspecific binding .
- Positive controls : Include reference ligands (e.g., known GPCR agonists) to validate assay conditions .
- Batch variability mitigation : Rigorous QC via HPLC (>95% purity) and LC-MS to confirm batch consistency .
Methodological Notes
- Synthetic scalability : Transitioning from batch to flow chemistry improves reproducibility for gram-scale synthesis .
- Troubleshooting purification : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .
- Ethical compliance : Adhere to NIH guidelines for handling amine-containing compounds, including fume hood use and waste neutralization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
